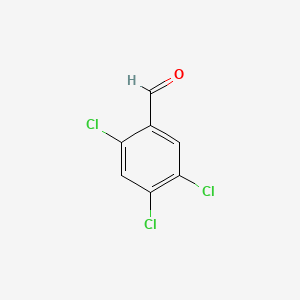

2,4,5-Trichlorobenzaldehyde

Overview

Description

2,4,5-Trichlorobenzaldehyde is a compound that can be associated with various chemical reactions and has potential applications in different fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 2,4,5-Trichlorobenzaldehyde, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 2,4,5-Trichlorobenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves halogenated benzene derivatives, as seen in the synthesis of polystannylated benzene derivatives from tribromo- or tetrabromobenzene . Similarly, 2,4,5-Trichlorobenzaldehyde could be synthesized through halogenation reactions followed by the introduction of an aldehyde group. The synthesis of 1,3,5-triazine-2,4,6-tribenzaldehyde as a cross-linking agent for chitosan hydrogels also involves the formation of imine bonds, which could be a relevant reaction for modifying 2,4,5-Trichlorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be studied using techniques such as X-ray crystallography and electron diffraction. For instance, the structure of 2-chlorobenzaldehyde was investigated by gas-phase electron diffraction, revealing the presence of cis and trans conformers . This information is valuable for understanding the structural dynamics of 2,4,5-Trichlorobenzaldehyde, as the position of substituents can influence the molecule's conformation and reactivity.

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in various chemical reactions, including condensation to form hydrazones, as demonstrated by the synthesis of a novel compound from 4-chlorobenzaldehyde . This suggests that 2,4,5-Trichlorobenzaldehyde could also be used to synthesize hydrazone derivatives, which may exhibit biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are influenced by their molecular structure. For example, the presence of chlorine atoms can affect the compound's polarity, boiling point, and reactivity. The antiproliferative activity of novel triazinobenzimidazoles synthesized from heteroaromatic aldehydes indicates that the introduction of an aldehyde group can significantly impact the biological properties of a compound . Therefore, the physical and chemical properties of 2,4,5-Trichlorobenzaldehyde would likely be characterized by its reactivity with nucleophiles, potential to form polymers, and biological activities.

Scientific Research Applications

Adsorption Studies

2,4,5-Trichlorobenzaldehyde's derivatives, such as 2,4,5-trichlorophenoxy acetic acid, are used in agricultural and forestry applications as systemic herbicides. Researchers have studied the adsorption behavior of these derivatives on specific nano-composite materials, revealing their effectiveness in adsorbing from aqueous solutions, which could be significant for environmental remediation and agricultural practices (Khan & Akhtar, 2011).

Molecular Structure Analysis

The molecular structure of derivatives like 2-chlorobenzaldehyde has been extensively studied using methods like electron diffraction. These studies provide detailed insights into the molecular geometry, which is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Schāfer, Samdal, & Hedberg, 1976).

Biodegradation Research

The persistence and toxicity of compounds like 2,4,5-trichlorophenoxyacetic acid in the environment have led to research on biodegradation. Studies focus on developing bacterial strains capable of degrading these compounds, which is vital for mitigating environmental pollution and exploring new avenues in waste management (Kellogg, Chatterjee, & Chakrabarty, 1981).

Antibacterial and Antifungal Agent Development

Research on novel derivatives of 2,4,5-trichlorobenzaldehyde for potential use as antimicrobial agents has been conducted. This involves synthesizing new compounds and evaluating their effectiveness against various bacterial and fungal strains, which could contribute to the development of new pharmaceuticals (Karegoudar et al., 2008).

Photocatalytic Degradation

The photocatalytic degradation of derivatives like 2,4,5-trichlorophenoxyacetic acid has been a subject of research, particularly in terms of their degradation in the presence of specific catalysts under sunlight. This research is crucial for environmental cleanup and understanding the breakdown pathways of these persistent chemicals (Barbeni et al., 1987).

Chemical Safety Evaluations

Studies have been conducted to evaluate the safety of 2,4,5-trichlorophenoxyacetic acid and its derivatives, especially in terms of their impact on wildlife and the environment. This research is critical for developing guidelines for the safe use of these chemicals in agriculture and forestry (Kenaga, 1975).

Safety and Hazards

properties

IUPAC Name |

2,4,5-trichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQRQVUSDOKVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035446 | |

| Record name | 2,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichlorobenzaldehyde | |

CAS RN |

35696-87-8 | |

| Record name | 2,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

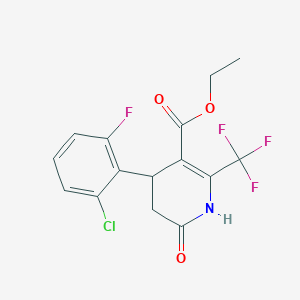

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

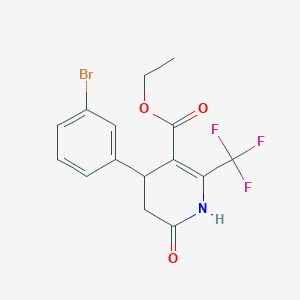

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)

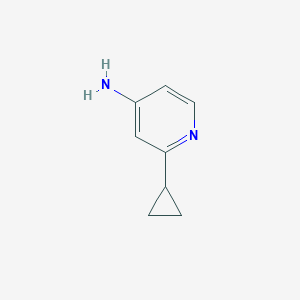

![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)

![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)

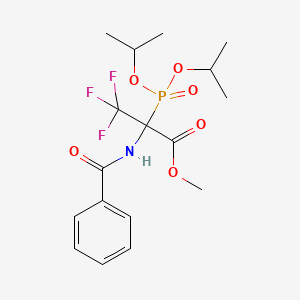

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)